1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a nitrobenzyl group, a dihydropyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring through a Hantzsch reaction, which includes the condensation of an aldehyde, a β-keto ester, and ammonia. The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the dihydropyridine intermediate. The final step involves the formation of the carboxamide group through an amidation reaction with o-toluidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and the nucleophilic substitution step, as well as the use of catalysts to improve the efficiency of the amidation reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitrobenzaldehyde or nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
- 6-Chloro-2-((1-(3-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
Uniqueness
1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a nitrobenzyl group and a dihydropyridine ring, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-3-8-18(14)21-20(25)16-9-10-19(24)22(13-16)12-15-6-4-7-17(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOUOTNKYMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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